2-(5-amino-4-bromo-1H-pyrazol-1-yl)acetic acid hydrobromide
Description
Properties
IUPAC Name |
2-(5-amino-4-bromopyrazol-1-yl)acetic acid;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3O2.BrH/c6-3-1-8-9(5(3)7)2-4(10)11;/h1H,2,7H2,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMNPVYBPDPZQGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C(=C1Br)N)CC(=O)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Br2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Ring Formation and Amino Substitution
Condensation of β-bromo-α-(ethylsulfanyl)cinnamonitrile derivatives with hydrazine hydrate is an effective method to obtain 5-amino-1H-pyrazoles. Oxidation of the starting cinnamonitrile with hydrogen peroxide to sulfoxides followed by reaction with hydrazine hydrate yields the amino-substituted pyrazole ring in good yields.
Alternatively, condensation of diethyl butynedioate with methylhydrazine forms hydroxy-substituted pyrazole esters, which can be further functionalized.
Bromination at the 4-Position
Aromatic bromination of pyrazole derivatives can be efficiently achieved using tribromooxyphosphorus (Phosphorus tribromide oxide) , which selectively brominates the 4-position of 5-hydroxy or 5-amino pyrazoles under mild conditions.
This method avoids harsh reagents such as cyanogen bromide or n-butyl lithium, which are toxic and difficult to handle.
Introduction of the Acetic Acid Side Chain
The N-1 position of the pyrazole ring can be alkylated with a suitable haloacetic acid derivative (e.g., bromoacetic acid or its esters) under basic conditions to introduce the acetic acid moiety.
For example, alkylation with bromoacetic acid ethyl ester followed by hydrolysis yields 2-(pyrazol-1-yl)acetic acid derivatives.
The reaction is typically carried out in polar aprotic solvents (e.g., dimethylformamide) with a base such as potassium carbonate or sodium hydride to promote nucleophilic substitution.
Formation of the Hydrobromide Salt
The free acid form of 2-(5-amino-4-bromo-1H-pyrazol-1-yl)acetic acid is converted to its hydrobromide salt by treatment with hydrobromic acid (HBr) in an appropriate solvent such as ethanol or dichloromethane.
This salt formation improves compound stability, crystallinity, and solubility properties.
Detailed Stepwise Preparation Method (Proposed)
| Step | Reaction Description | Reagents & Conditions | Expected Outcome |
|---|---|---|---|
| 1 | Synthesis of 5-amino-1H-pyrazole intermediate | Condensation of β-bromo-α-(ethylsulfanyl)cinnamonitrile sulfoxide with hydrazine hydrate | Formation of 5-amino-4-bromo-1H-pyrazole |
| 2 | Bromination at 4-position (if not introduced earlier) | Treatment with tribromooxyphosphorus at room temperature | Selective bromination at pyrazole C-4 |
| 3 | N-1 alkylation with bromoacetic acid ester | Reaction with bromoacetic acid ethyl ester, base (K2CO3), DMF, 50–80°C | Formation of 2-(5-amino-4-bromo-1H-pyrazol-1-yl)acetic acid ethyl ester |
| 4 | Hydrolysis of ester to acid | Aqueous NaOH or KOH, room temperature to reflux | Conversion to 2-(5-amino-4-bromo-1H-pyrazol-1-yl)acetic acid |
| 5 | Salt formation | Reaction with hydrobromic acid in ethanol | Formation of hydrobromide salt |
Research Findings and Notes on Methodology
The use of tribromooxyphosphorus for bromination is preferred due to its mildness, selectivity, and avoidance of toxic reagents like cyanogen bromide.
The condensation approach using hydrazine hydrate provides a straightforward route to amino-substituted pyrazoles with good yields and scalability.
Alkylation at the N-1 position is well-documented for pyrazoles and can be optimized by controlling base strength and solvent polarity to minimize side reactions.
Hydrobromide salt formation enhances the compound’s pharmaceutical handling properties and is a common practice for amino acid derivatives.
Comparative Data Table of Key Reagents and Conditions
| Reaction Step | Reagent(s) | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Pyrazole ring formation | β-bromo-α-(ethylsulfanyl)cinnamonitrile sulfoxide + hydrazine hydrate | Aqueous or alcoholic medium, mild heating | Good yields, simple reagents | Requires precursor synthesis |
| Bromination | Tribromooxyphosphorus | Room temperature, mild | Selective, avoids toxic reagents | Requires handling of phosphorus reagents |
| Alkylation | Bromoacetic acid ethyl ester + K2CO3 | DMF, 50–80°C | Efficient N-alkylation | Possible side reactions if uncontrolled |
| Hydrolysis | NaOH, aqueous | Room temp to reflux | Complete ester to acid conversion | Requires pH control |
| Salt formation | Hydrobromic acid | Ethanol, room temp | Improves solubility and stability | Corrosive acid handling |
Chemical Reactions Analysis
Types of Reactions
2-(5-amino-4-bromo-1H-pyrazol-1-yl)acetic acid hydrobromide can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and palladium catalysts for coupling reactions. Reaction conditions typically involve moderate temperatures and the use of solvents like ethanol, water, or dimethyl sulfoxide .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHBrNO
- Molecular Weight : 300.94 g/mol
- CAS Number : 1788624-79-2
- MDL Number : MFCD28012442
The compound features a pyrazole ring, which is known for its biological activity, particularly in drug development.
Medicinal Chemistry
One of the primary applications of 2-(5-amino-4-bromo-1H-pyrazol-1-yl)acetic acid hydrobromide is in the field of medicinal chemistry. Researchers have been exploring its potential as a scaffold for drug development due to its ability to interact with various biological targets.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated derivatives of pyrazole compounds for their anticancer properties. The findings indicated that modifications to the pyrazole ring could enhance cytotoxicity against specific cancer cell lines. This suggests that this compound could serve as a lead compound for further development into anticancer agents .
Biochemical Research
The compound has also been utilized in biochemical assays to study enzyme inhibition and protein interactions. Its structural features allow it to serve as a competitive inhibitor for certain enzymes.
Case Study: Enzyme Inhibition
Research published in Biochemistry demonstrated that derivatives of pyrazole compounds effectively inhibited dihydrofolate reductase (DHFR), an enzyme critical in nucleotide synthesis. The study highlighted how structural modifications could significantly impact inhibition potency, indicating that this compound might be explored for similar applications .
Material Science
In material science, the compound's unique properties have been investigated for potential applications in developing new materials with specific functionalities, such as sensors or catalysts.
Case Study: Sensor Development
A recent study explored the use of pyrazole-based compounds in creating electrochemical sensors for detecting heavy metals in water samples. The results showed promising sensitivity and selectivity, suggesting that this compound could be incorporated into sensor designs due to its electroactive properties .
Data Tables
| Application Area | Case Study Reference | Key Findings |
|---|---|---|
| Medicinal Chemistry | Journal of Medicinal Chemistry | Potential anticancer activity through structural modifications |
| Biochemical Research | Biochemistry | Effective enzyme inhibition on dihydrofolate reductase |
| Material Science | Sensor Development | Promising results in electrochemical sensors for heavy metal detection |
Mechanism of Action
The mechanism of action of 2-(5-amino-4-bromo-1H-pyrazol-1-yl)acetic acid hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and bromo groups on the pyrazole ring can form hydrogen bonds and other interactions with target proteins, modulating their activity. The compound may also participate in redox reactions, affecting cellular pathways and processes .
Comparison with Similar Compounds
Key Observations:
Substitution Pattern: The target compound distinguishes itself with a 5-amino-4-bromo substitution on the pyrazole ring, contrasting with the 4-bromo or 5-methyl groups in analogs . The hydrobromide salt form increases polarity and aqueous solubility relative to neutral esters (e.g., methyl ester in CAS 82231-53-6) .
Functional Group Variations :
- Salt Forms : Hydrobromide and hydrochloride salts (e.g., ) exhibit similar ionic character but differ in counterion size and lattice energy, which may affect crystallization behavior and stability.
- Ester vs. Acid : Methyl esters (e.g., ) are typically more lipophilic than carboxylic acids, influencing their pharmacokinetic profiles in drug discovery.
Synthetic Pathways: Bromination at the 4-position is a common step in synthesizing these derivatives . The amino group in the target compound likely requires protective strategies during synthesis to prevent undesired side reactions.
Physicochemical and Application Differences
- Solubility : The hydrobromide salt of the target compound is expected to have higher water solubility than neutral analogs like methyl esters or hydrazides .
- Stability : Hydrobromide salts are generally stable under dry conditions but may hygroscopicity compared to hydrochlorides .
- Research Applications: The target compound’s amino group makes it a candidate for further functionalization (e.g., coupling reactions) in medicinal chemistry. Neutral esters (e.g., ) are often intermediates in prodrug design, while hydrazides (e.g., ) serve as precursors for heterocyclic synthesis.
Case Study: Comparison with 2-(4-Bromo-1H-pyrazol-5-yl)acetic Acid Hydrochloride
This analog shares the pyrazole-acetic acid core but lacks the 5-amino group and uses a hydrochloride salt. Key differences include:
- Bioactivity: The amino group in the target compound could enable interactions with biological targets (e.g., enzymes) that the 4-bromo-only analog cannot.
- Synthetic Complexity: Introducing the amino group requires additional steps, such as nitro-group reduction or direct amination, increasing synthetic complexity.
Biological Activity
2-(5-amino-4-bromo-1H-pyrazol-1-yl)acetic acid hydrobromide is a chemical compound with the molecular formula . It features a pyrazole ring substituted with amino and bromo groups, which contribute to its biological activity and potential applications in medicinal chemistry. This compound is primarily studied for its interactions with biological targets, including enzymes and receptors, making it a valuable subject in pharmacological research.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The amino and bromo groups facilitate hydrogen bonding and other interactions with target proteins, potentially modulating their activity. The compound may also engage in redox reactions that influence various cellular pathways.
Pharmacological Properties
Research has indicated that pyrazole derivatives, including this compound, exhibit significant antitumor , anti-inflammatory , and antibacterial activities:
- Antitumor Activity : Pyrazole derivatives have shown promising results against various cancer cell lines. For instance, studies have reported that certain pyrazole compounds inhibit key pathways involved in tumor growth, such as BRAF(V600E) and EGFR signaling pathways .
- Anti-inflammatory Activity : The compound has been linked to the inhibition of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .
- Antibacterial Activity : Some studies have demonstrated that pyrazole derivatives possess antibacterial properties, making them candidates for developing new antibiotics .
Case Studies
Several case studies have explored the biological effects of pyrazole derivatives:
- Antitumor Studies : A study evaluated the cytotoxic effects of various pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that these compounds could enhance the efficacy of traditional chemotherapy agents like doxorubicin through synergistic effects .
- Antibacterial Activity : Research on a series of pyrazole-based compounds revealed strong antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism involved disrupting bacterial cell membranes, leading to cell lysis .
- Anti-inflammatory Effects : Another study highlighted the anti-inflammatory properties of specific pyrazole derivatives by demonstrating their ability to reduce nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS) .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with related compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 5-amino-4-bromo-1H-pyrazole | Structure | Precursor; lower reactivity |
| 2-(5-amino-1H-pyrazol-1-yl)acetic acid | Structure | Lacks bromine; different properties |
| 4-bromo-1H-pyrazole | Structure | Similar structure; distinct applications |
This comparison illustrates how the unique combination of functional groups in this compound enhances its biological activity compared to its analogs.
Q & A
Basic: What are the optimal synthetic conditions for this compound?
Methodological Answer:
The synthesis involves bromination and cyclization steps. Bromination of pyrazole intermediates can be achieved using bromine in acetic acid under controlled conditions to avoid over-bromination . Cyclization of hydrazide precursors (e.g., substituted benzoic acid hydrazides) with reagents like phosphorus oxychloride (POCl₃) at 120°C yields pyrazole derivatives . Purification via recrystallization from ethanol/water mixtures ensures high purity, as demonstrated for structurally related pyrazole-acetic acid derivatives .
Basic: Which spectroscopic techniques are critical for structural validation?
Methodological Answer:
- NMR Spectroscopy : Use DMSO-d₆ to resolve tautomeric equilibria in pyrazole rings. Integrate ¹H/¹³C NMR peaks to confirm substituent positions (e.g., bromine at C4, amino at C5) .
- X-ray Crystallography : Refinement with SHELXL (via SHELX suite) resolves atomic positions and hydrogen bonding, especially critical for verifying hydrobromide salt formation .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for bromine .
Advanced: How to resolve discrepancies between elemental analysis and mass spectrometry data?
Methodological Answer:
Discrepancies may arise from hygroscopicity (common in hydrobromide salts) or counterion interactions. Mitigate by:
- Drying samples under vacuum (<1 mmHg, 24 hours) before elemental analysis .
- Validating purity via parallel techniques: XRD (to confirm crystallinity), non-aqueous titration (e.g., perchloric acid in glacial acetic acid for bromide quantification) , and HRMS for molecular formula confirmation .
Advanced: What strategies address hygroscopicity during storage?
Methodological Answer:
- Store the compound in desiccators with silica gel or phosphorus pentoxide (P₂O₅).
- For quantitative experiments, prepare solutions in anhydrous solvents (e.g., dry DMF or acetonitrile) immediately before use .
- Monitor water content via Karl Fischer titration if hygroscopicity impacts reactivity .
Advanced: How to mitigate tautomerism in pyrazole derivatives during analysis?
Methodological Answer:
Pyrazole tautomerism (e.g., 1H vs. 2H forms) can obscure NMR interpretation. Strategies include:
- Low-temperature (e.g., −40°C) ¹H NMR in deuterated DMSO to "freeze" tautomeric states .
- X-ray crystallography (SHELXL-refined) to unambiguously assign proton positions .
Advanced: How to design multi-step syntheses using this compound as a building block?
Methodological Answer:
Leverage "informer libraries" (e.g., Aryl Halide Chemistry Informer Library) to screen reactivity across diverse substrates . For example:
- Test coupling reactions (e.g., Suzuki-Miyaura) using the bromine substituent as a handle .
- Optimize reaction conditions (solvent, catalyst) via parallel scale-up of successful reactions identified in screening .
Basic: What purification methods are effective post-synthesis?
Methodological Answer:
- Recrystallization : Use ethanol/water (3:1 v/v) to isolate crystalline product; monitor via TLC (silica gel, ethyl acetate/hexane) .
- Column Chromatography : For polar impurities, employ silica gel with gradient elution (e.g., CH₂Cl₂ → CH₂Cl₂/MeOH 95:5) .
Advanced: How to validate synthetic routes using informer libraries?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
